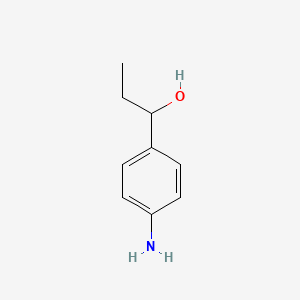

1-(4-Aminophenyl)-1-propanol

Beschreibung

1-(4-Aminophenyl)-1-propanol is an aromatic alcohol featuring a hydroxyl group (-OH) on the propanol backbone and a 4-aminophenyl substituent. For instance, chalcones like (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibit antimalarial properties by inhibiting the interaction between ferredoxin and ferredoxin-NADP+ reductase (PfFd-PfFNR), with inhibition rates up to 50% .

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTXVOVKGSXZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284568 | |

| Record name | 1-(4-Aminophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6332-13-4 | |

| Record name | NSC37670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Aminophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-nitrophenyl)-1-propanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 4-aminobenzaldehyde with propanol in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters is crucial for the scalability and cost-effectiveness of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Aminophenyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-nitrophenyl)-1-propanol using oxidizing agents such as potassium permanganate.

Reduction: It can be reduced to form this compound using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Various alkyl halides in the presence of a base.

Major Products:

Oxidation: 1-(4-nitrophenyl)-1-propanol.

Reduction: this compound.

Substitution: Derivatives with substituted amino groups.

Wissenschaftliche Forschungsanwendungen

1-(4-Aminophenyl)-1-propanol has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: Employed in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and specialty chemicals

Wirkmechanismus

The mechanism of action of 1-(4-Aminophenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methylphenyl)-1-propanol

- Substituent : Methyl (-CH₃) at the para position.

- CAS Number : 25574-04-3 .

- Key Differences: The methyl group is non-polar and electron-donating via hyperconjugation, contrasting with the polar, basic amino (-NH₂) group. This substitution likely reduces solubility in polar solvents compared to the amino derivative. Industrial uses are noted, but biological activity data are absent .

1-(4-Methoxyphenyl)-1-propanol

- Substituent : Methoxy (-OCH₃) at the para position.

- CAS Number : 73854-04-3 .

- Key Differences: The methoxy group is strongly electron-donating via resonance, enhancing aromatic ring stability. This may alter reactivity in oxidation or electrophilic substitution reactions compared to the amino variant.

(R)-1-(4-Fluorophenyl)-1-propanol

Functional Analogues

Chalcone Derivatives (e.g., (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one)

- Activity: Demonstrated 50% inhibition of PfFd-PfFNR interaction, attributed to the amino group’s electrostatic interactions .

- Comparison: While 1-(4-Aminophenyl)-1-propanol lacks the α,β-unsaturated ketone moiety of chalcones, its amino group may similarly enhance binding in biological systems.

1-Propanol and 2-Propanol

- Reactivity with Ozone: 1-Propanol: Yields propionaldehyde (60%) and propionic acid (27%) . 2-Propanol: Forms acetone (87%) with higher efficiency .

- Implications: The hydroxyl group’s position in propanol derivatives significantly impacts reaction pathways and product distributions.

Comparative Data Table

Research Findings and Implications

Role of Amino Groups: In chalcone derivatives, the amino group facilitates electrostatic interactions with biological targets, suggesting that this compound may exhibit similar binding mechanisms in enzymatic systems .

Reactivity Trends: The hydroxyl group’s position in propanol derivatives (1° vs. 2°) governs reaction outcomes, as seen in ozone-mediated oxidations . This highlights the importance of stereochemistry in designing reactive intermediates.

Substituent Effects: Electron-donating groups (e.g., -OCH₃) stabilize aromatic systems, while electronegative substituents (e.g., -F) enhance polarity. The amino group’s dual role (electron donation and hydrogen bonding) may offer unique advantages in drug design .

Biologische Aktivität

1-(4-Aminophenyl)-1-propanol, also known as 4-aminobenzyl alcohol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the molecular formula and features an amino group attached to a phenyl ring, which is further connected to a propanol moiety. This structure is significant as it influences the compound's interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. For instance, it may inhibit oxidoreductases by binding to their active sites, thereby altering substrate availability.

- Cell Signaling Modulation : It affects cell signaling pathways by interacting with G-protein coupled receptors, leading to changes in gene expression and cellular metabolism. This modulation can result in altered cell proliferation and apoptosis.

- Metabolic Pathways : The compound participates in metabolic pathways involving hydroxylation and conjugation reactions, which are crucial for its biotransformation and excretion.

Antitumor Activity

Research indicates that this compound exhibits potential antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by arresting the cell cycle and activating apoptotic pathways. For example, a study demonstrated that the compound significantly inhibited cell growth in HepG2 cells with an IC50 value of approximately 6.92 μM .

Cytotoxicity Studies

Cytotoxicity assessments reveal that the compound's effects are dose-dependent. At low concentrations, it may promote cellular survival and enhance responses to stress; however, at higher doses, it can induce oxidative stress and inflammation, leading to cell death .

Case Studies

Several case studies have investigated the effects of this compound in various biological contexts:

- Study on HepG2 Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability in HepG2 liver cancer cells. The mechanism involved mitochondrial dysfunction and activation of caspase-3, crucial for apoptosis induction .

- Animal Model Studies : In animal models, varying dosages of the compound were tested for their effects on tumor development. Low doses were associated with reduced tumor incidence compared to controls, while high doses led to increased toxicity and adverse effects .

Table 1: In Vitro Antitumor Activity of this compound

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| HepG2 | 99.98 | 6.92 |

| A549 | 100.07 | 8.99 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

This table summarizes the inhibitory effects of this compound on various cancer cell lines, indicating its potent antitumor properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.